

Application Notes and Protocols: 4-Bromo-2-hydroxypyridine in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxypyridine

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Introduction

4-Bromo-2-hydroxypyridine, also known as 4-bromo-2-pyridone, is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive bromine atom and a pyridone core, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **4-bromo-2-hydroxypyridine** in the development of novel therapeutics, particularly focusing on its role in the synthesis of M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) and anticancer agents.

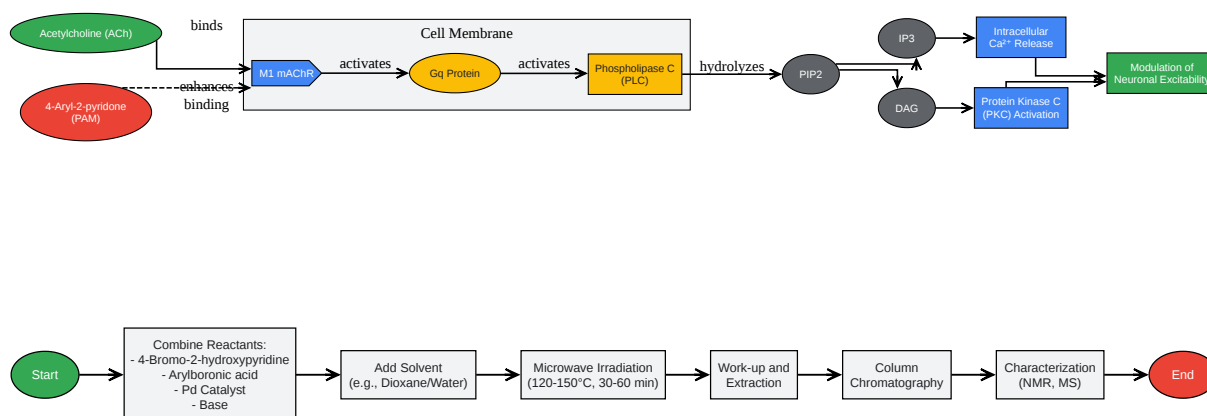
Application 1: Synthesis of M1 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs)

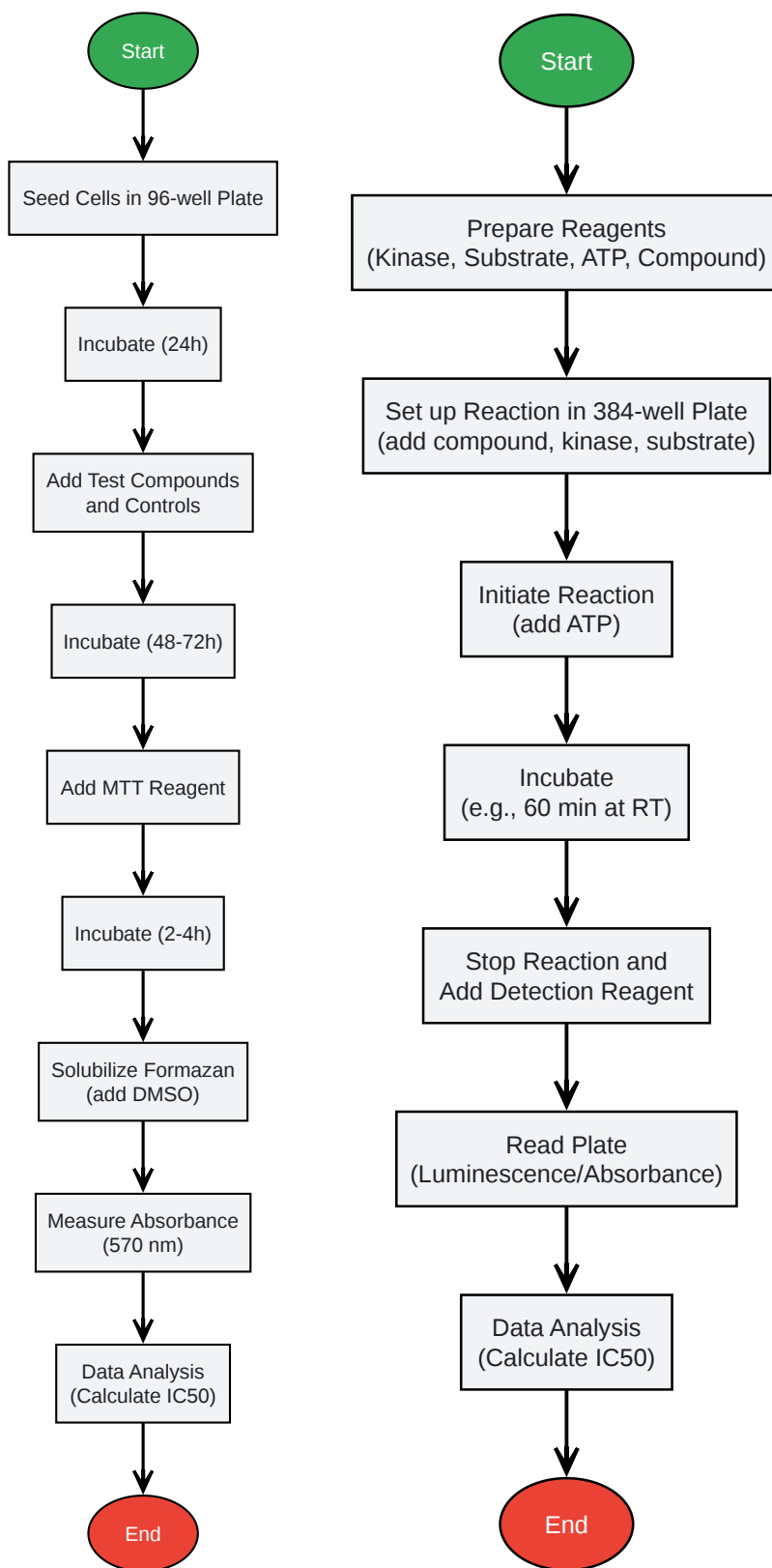
Background: The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in cognitive functions such as learning and memory. Positive allosteric modulators of the M1 mAChR are a promising therapeutic strategy for treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.[1] 4-Aryl-2-pyridone derivatives,

synthesized from **4-bromo-2-hydroxypyridine**, have emerged as a novel class of potent and selective M1 mAChR PAMs.[2][3][4]

Signaling Pathway

M1 mAChRs primarily couple to Gq proteins. Upon activation by acetylcholine (ACh), the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses that modulate neuronal excitability. PAMs enhance the receptor's response to the endogenous ligand, ACh.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
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